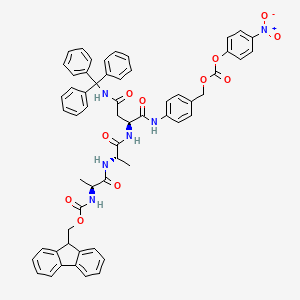
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Overview
Description
Scientific Research Applications
Chemoselective Functionalization
The compound 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine has been studied for its chemoselective functionalization properties. A study demonstrates the selective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. This includes catalytic amination and selective substitution under SNAr conditions, highlighting the compound's potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
N-arylation of Pyrazoles
Another aspect of research involves the N-arylation of pyrazoles, specifically using bromopyridines. A study explored this process using Cristau and Taillefer's copper-catalyzed arylation method. This research contributes to the understanding of 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine’s reactivity and its potential applications in creating libraries of new chemical entities (Guillou et al., 2010).
Halogen-Rich Intermediate Synthesis
The compound is also valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. A study discussed the synthesis of halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This showcases the compound's utility in medicinal chemistry research as a building block (Wu, Porter, Frennesson, & Saulnier, 2022).
Structural Manifolds Creation
The ability to create structural manifolds from a common precursor is another important application. This involves the transformation of halopyridines into various other functional compounds, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Fluorine-18 Labeling in Macromolecules
Furthermore, fluoropyridine-based structures, similar to 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine, are significant in the labeling of macromolecules using fluorine-18. This is particularly relevant in positron emission tomography (PET), illustrating the compound's potential in medical imaging and diagnostic research (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-13-14(4-5)8-7(11)1-6(10)3-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAQGWSRLDVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)





amine](/img/structure/B1449143.png)



![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
amine](/img/structure/B1449154.png)
